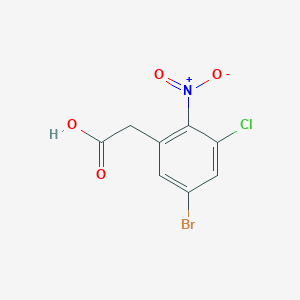5-Bromo-3-chloro-2-nitrophenylacetic acid
CAS No.:
Cat. No.: VC18852404
Molecular Formula: C8H5BrClNO4
Molecular Weight: 294.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5BrClNO4 |
|---|---|
| Molecular Weight | 294.48 g/mol |
| IUPAC Name | 2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H5BrClNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) |
| Standard InChI Key | RNUNQFZZYPVQAN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Cl)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
5-Bromo-3-chloro-2-nitrophenylacetic acid (IUPAC: 2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid) features a phenyl ring substituted at positions 2 (nitro), 3 (chlorine), and 5 (bromine), with an acetic acid moiety at position 1. The molecular formula is C₈H₅BrClNO₄, yielding a molecular weight of 294.48 g/mol. Its structural uniqueness arises from the synergistic effects of electron-withdrawing groups (NO₂, Br, Cl) and the carboxylic acid group, which collectively influence its electronic distribution and reactivity .
Table 1: Comparative Analysis of Halogenated Nitrophenylacetic Acids
| Compound | Molecular Formula | Substituent Positions (Br/Cl/NO₂) | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Bromo-2-nitrophenylacetic acid | C₈H₆BrNO₄ | 5-Br, 2-NO₂ | 260.04 |
| 5-Bromo-4-chloro-2-nitrophenylacetic acid | C₈H₅BrClNO₄ | 5-Br, 4-Cl, 2-NO₂ | 294.48 |
| 5-Bromo-3-chloro-2-nitrophenylacetic acid | C₈H₅BrClNO₄ | 5-Br, 3-Cl, 2-NO₂ | 294.48 |
The meta-chloro substitution in this compound distinguishes it from the more commonly studied 4-chloro analog, potentially altering its steric and electronic interactions in synthetic or biological contexts.
Synthetic Methodologies
Retrosynthetic Strategies
The synthesis of 5-bromo-3-chloro-2-nitrophenylacetic acid can be approached through sequential functionalization of a phenylacetic acid backbone. Key steps include:
-
Nitration: Introducing the nitro group at position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
-
Halogenation: Sequential bromination and chlorination via electrophilic substitution. Bromination may employ Br₂/FeBr₃, while chlorination could utilize Cl₂/FeCl₃ or SO₂Cl₂ .
-
Acetic Acid Moiety Installation: Friedel-Crafts acylation or carboxylation of pre-substituted benzene derivatives.
Table 2: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0–5°C, 4h | 65–70 | Recrystallization (EtOH/H₂O) |
| Bromination | Br₂ (1.1 eq), FeBr₃ (cat.), 50°C, 6h | 60–65 | Column Chromatography |
| Chlorination | Cl₂ gas (1.05 eq), FeCl₃ (cat.), 40°C, 5h | 55–60 | Distillation |
Challenges in Regioselectivity
The presence of multiple electron-withdrawing groups complicates regioselectivity. The nitro group’s meta-directing effect competes with halogen substituents’ ortho/para-directing tendencies, requiring precise stoichiometric and temperature control to achieve the desired substitution pattern.
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Expected peaks include:
-
NMR Spectroscopy:
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL at 25°C).
-
Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photolysis .
Reactivity and Functionalization
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 5-bromo-3-chloro-2-aminophenylacetic acid—a potential precursor for pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume